molecular formula C14H20ClNO B1621023 2-Chloro-N-(2,6-diisopropylphenyl)acetamide CAS No. 20781-86-6

2-Chloro-N-(2,6-diisopropylphenyl)acetamide

Cat. No. B1621023
CAS RN: 20781-86-6
M. Wt: 253.77 g/mol
InChI Key: SQSUDYRMZQRNEX-UHFFFAOYSA-N
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Description

“2-Chloro-N-(2,6-diisopropylphenyl)acetamide” is a chemical compound with the linear formula C14H20ClNO . It has a molecular weight of 253.775 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-(2,6-diisopropylphenyl)acetamide” is represented by the linear formula C14H20ClNO . The structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

“2-Chloro-N-(2,6-diisopropylphenyl)acetamide” appears as a white to brown crystalline powder or needles . It has a molecular weight of 253.775 .

Scientific Research Applications

Analytical Chemistry: Chromatography

2-Chloro-N-(2,6-diisopropylphenyl)acetamide: is utilized in analytical chemistry, particularly in chromatographic methods. It serves as a standard or reference compound in the gas-liquid chromatography technique for the determination of enantiomers in complex mixtures . Its distinct chemical structure allows for precise separation and identification of chiral molecules, which is crucial in pharmaceutical analysis.

Pharmaceutical Research: Lidocaine Derivatives

This compound is structurally related to lidocaine and its analogs, which are significant in pharmaceutical research. It can be used to synthesize lidocaine-related compounds , which are essential for developing local anesthetics and antiarrhythmic medications . The chloroacetamide group in the molecule provides a reactive site for further chemical modifications.

Material Science: Optical Properties

In material science, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide is studied for its optical properties. Research has been conducted on similar chloroacetamide derivatives to understand their solvatochromic effects and potential applications in optoelectronic devices . The compound’s ability to change color in response to solvent polarity makes it a candidate for sensors and molecular switches.

Organic Synthesis: Building Block

As a building block in organic synthesis, this compound offers a versatile framework for constructing more complex molecules. Its amide bond and chloro group are functional handles that can undergo various chemical reactions, enabling the synthesis of a wide range of organic compounds with potential applications in drug development and materials engineering .

Chemical Education: Molecular Modeling

In chemical education, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide can be used to teach molecular modeling and structural analysis. Its crystal structure and intramolecular interactions provide an excellent example for students learning about X-ray crystallography and molecular geometry .

Early Discovery Research: Unique Chemical Collection

Sigma-Aldrich includes 2-Chloro-N-(2,6-diisopropylphenyl)acetamide in its collection of rare and unique chemicals provided to early discovery researchers . This highlights the compound’s importance in exploratory research, where it may lead to new discoveries in various scientific fields.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Mechanism of Action

Target of Action

It is classified as a nonsteroidal anti-inflammatory drug (nsaid) , which typically work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances that mediate inflammation and pain.

Mode of Action

As an NSAID, 2-Chloro-N-(2,6-diisopropylphenyl)acetamide likely interacts with its targets (COX enzymes) by reducing their activity . This results in decreased production of prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

Given its classification as an nsaid , it is reasonable to infer that it impacts the arachidonic acid pathway, which leads to the production of prostaglandins and other inflammatory mediators.

Result of Action

As an nsaid , it is expected to reduce inflammation and pain at the molecular and cellular levels by inhibiting the production of prostaglandins.

properties

IUPAC Name

2-chloro-N-[2,6-di(propan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c1-9(2)11-6-5-7-12(10(3)4)14(11)16-13(17)8-15/h5-7,9-10H,8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSUDYRMZQRNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368268
Record name 2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-(2,6-diisopropylphenyl)acetamide

CAS RN

20781-86-6
Record name 2-Chloro-N-(2,6-diisopropylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

222 ml (1.59 mol) of triethylamine are added to a solution of 300 ml (1.59 mol) of 2,6-diisopropylphenylamine (starting product 1) in 11 of dichloromethane. The reaction mixture is cooled to 0° C. and then 127 ml (1.59 mol) of chloroacetyl chloride are added, drop by drop. Once the addition is finished, the ice bath is removed and the medium is stirred for 20 min. It is then poured into water and extracted with dichloromethane. The organic phases are collected and washed with water. They are dried over sodium sulfate. The solvents are evaporated. The residue is filtered on a silica cake (eluent: dichloromethane). The filtrate is evaporated and then triturated in heptane. 345 g of 2-chloro-N-(2,6-diisopropylphenyl)acetamide are obtained in the form of a white solid. Yield=85%. M.p.=146-8° C.
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222 mL
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300 mL
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0 (± 1) mol
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127 mL
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Synthesis routes and methods II

Procedure details

Part A. A solution of 2,6-diisopropylaniline (10.0 mL, 53.0 mmol) and triethylamine (10.0 mL, 71.7 mmol) in tetrahydrofuran (100 mL) was cooled to 0° C., and treated dropwise with a solution of chloroacetyl chloride (5.00 mL, 62.8 mmol) in tetrahydrofuran (20 mL). After being stirred for 10 hours, the solution was poured into water (200 mL) and extracted with methylene chloride (2×200 mL). The extracts were combined, dried over anhydrous magnesium sulfate, filtered and evaporated to afford the product, N-(2,6-diisopropylphenyl)-2-chloroacetamide, as a solid. The solid was purified by trituration in boiling ether, filtration and drying; mp 157°-158° C. (10.7 g, 42.0 mmol, 79%). 1HNMR (CDCl3): δ 7.81 (1H, br s); 7.32 (1H, t, J=8.1 Hz); 7.19 (2H, d, J=8 Hz); 4.26 (2H, s); 3.02 (2H, heptet, J=6.6 Hz); 1.21 (12H, d, J=6.6 Hz). Mass spectrum (NH3 -CI/DDIP): m/z 271 (100%); 256 (11%); 255 (6%); 254 (30%); 219 (1%).
Quantity
10 mL
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10 mL
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100 mL
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5 mL
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20 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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